molecular formula C12H13ClN2 B11888280 (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine

(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine

Cat. No.: B11888280
M. Wt: 220.70 g/mol
InChI Key: IIMDXQGVAGMHKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5,8-dimethylquinolin-3-yl)methanamine typically involves the reaction of 2-chloro-5,8-dimethylquinoline with a suitable amine source under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Shares the chloroquinoline core but lacks the dimethyl and methanamine groups.

    5,8-Dimethylquinoline: Similar structure but without the chloro and methanamine groups.

    Quinoline: The parent compound without any substitutions.

Uniqueness

(2-Chloro-5,8-dimethylquinolin-3-yl)methanamine is unique due to its specific substitutions, which may confer distinct biological and chemical properties compared to its analogs .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

(2-chloro-5,8-dimethylquinolin-3-yl)methanamine

InChI

InChI=1S/C12H13ClN2/c1-7-3-4-8(2)11-10(7)5-9(6-14)12(13)15-11/h3-5H,6,14H2,1-2H3

InChI Key

IIMDXQGVAGMHKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CN

Origin of Product

United States

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